2-Hydroxy-5-nitrobenzaldehyde

Descripción general

Descripción

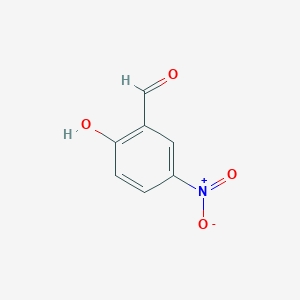

2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound with the molecular formula C7H5NO4. It is also known as 5-nitrosalicylaldehyde. This compound is characterized by the presence of both hydroxyl and nitro functional groups attached to a benzaldehyde core. It is commonly used in the synthesis of Schiff base ligands and has various applications in organic synthesis, pharmaceuticals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. The nitration process typically involves the reaction of salicylaldehyde with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Alkyl halides, acid chlorides, or anhydrides.

Major Products Formed

Reduction: 2-Hydroxy-5-aminobenzaldehyde.

Oxidation: 2-Hydroxy-5-nitrobenzoic acid.

Substitution: Various ethers or esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Synthetic Applications

Coumarin Synthesis

2-Hydroxy-5-nitrobenzaldehyde is primarily used in the synthetic preparation of coumarin , which is a key compound found in various natural sources such as tonka beans and lavender oil. Coumarin has applications in pharmaceuticals and fragrances owing to its pleasant aroma and biological activities .

Schiff Base Formation

The compound serves as a precursor for the synthesis of Schiff bases , which are important intermediates in organic chemistry. These derivatives are utilized in the development of various pharmaceuticals and agrochemicals due to their diverse biological properties .

Catalytic Applications

Molybdenum Complexes

Recent studies have demonstrated the potential of molybdenum complexes derived from this compound as effective oxidation catalysts. These complexes were synthesized through the condensation of the aldehyde with benzhydrazide, yielding mononuclear and dinuclear complexes that exhibited promising catalytic activity in the epoxidation of cyclooctene and oxidation of linalool . Notably, one complex demonstrated an oxidation efficiency of up to 83%, highlighting its potential for industrial applications.

| Complex Type | Catalyst Efficiency (%) | Reaction Type |

|---|---|---|

| Mononuclear | 73 | Epoxidation of cyclooctene |

| Mononuclear | 83 | Oxidation of linalool |

Biological Applications

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in developing therapeutic agents against oxidative stress-related diseases. The structure-activity relationship (SAR) studies suggest that modifications to the nitro and hydroxy groups can enhance antioxidant efficacy .

Anticancer Properties

In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for further research in cancer therapeutics. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various signaling pathways .

Material Science Applications

Semiconductors

The electrical properties of molybdenum complexes derived from this compound have been explored for their potential use as semiconductors. These materials are being investigated for applications in electronic devices due to their favorable conductivity and stability under operational conditions .

Case Studies

-

Synthesis and Characterization of Molybdenum Complexes

- Researchers synthesized several molybdenum complexes using this compound, characterizing them through techniques such as X-ray diffraction and thermogravimetric analysis (TGA). The study established a correlation between structural features and catalytic efficiency, paving the way for future research into similar coordination compounds .

-

Antioxidant Activity Assessment

- A series of derivatives were evaluated for their antioxidant capabilities using standard assays (DPPH, ABTS). The results indicated that specific substitutions on the benzaldehyde ring significantly enhanced radical scavenging activity, suggesting potential applications in nutraceuticals and functional foods .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-nitrobenzaldehyde involves its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These properties make it a versatile compound in various chemical reactions and interactions. In biological systems, it can interact with enzymes and proteins, potentially affecting their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-3-nitrobenzaldehyde

- 2-Hydroxy-4-methoxybenzaldehyde

- 5-Hydroxy-2-nitrobenzaldehyde

- 2-Hydroxy-5-methoxybenzaldehyde

Uniqueness

2-Hydroxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both hydroxyl and nitro groups in specific positions on the benzene ring allows for selective reactions and interactions that are not possible with other isomers .

Actividad Biológica

2-Hydroxy-5-nitrobenzaldehyde (CAS No. 97-51-8) is an organic compound with notable biological activity, primarily attributed to its structural characteristics, including the presence of both hydroxyl and nitro groups. This compound has been the subject of various studies focusing on its antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N₁O₄ |

| Molecular Weight | 167.12 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 0.55 |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, indicating a potential role in developing new antibacterial agents. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes .

Case Study:

In a comparative study, derivatives of this compound were synthesized and tested for their antibacterial efficacy. The results showed that compounds with nitro groups displayed enhanced activity compared to their non-nitro counterparts, emphasizing the importance of this functional group in antimicrobial action .

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown promising results against various fungal strains, including Candida albicans. The compound's ability to inhibit fungal growth suggests it may serve as a lead compound for antifungal drug development .

Research Findings:

A study reported that the compound inhibited fungal cell wall synthesis, leading to cell lysis and death. This mode of action is crucial for developing effective antifungal therapies .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential as an anticancer agent.

Mechanism of Action:

The compound appears to activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism has been linked to reduced viability in several cancer types, including breast and colon cancer cells .

Summary of Biological Activities

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Antibacterial | High | Effective against E. coli and S. aureus |

| Antifungal | Moderate to High | Inhibits C. albicans growth |

| Anticancer | Promising | Induces apoptosis in various cancer cell lines |

Propiedades

IUPAC Name |

2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFRMUGEILMHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059154 | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-51-8 | |

| Record name | 5-Nitrosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6GGT3K66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HNB acts as a competitive inhibitor of glucose-6-phosphate (Glc-6-P) hydrolysis in intact microsomes. [] It interacts with both T1, the Glc-6-P transporter, and T2, the phosphate (Pi)-PPi transporter, ultimately inhibiting the system's activity. [] This inhibition involves the formation of a Schiff base, which becomes irreversible upon incubation with sodium borohydride. []

A: While HNB interacts with both T1 and T2, the binding affinities differ. [] Chlorogenic acid (CHL), a specific T1 inhibitor, can protect T1 but not T2 against irreversible inhibition by HNB. [] Conversely, PPi and Pi protect T2 but not T1. [] This suggests distinct binding sites and mechanisms for HNB's interaction with each transporter.

A: The molecular formula of 2-hydroxy-5-nitrobenzaldehyde is C7H5NO4, and its molecular weight is 167.12 g/mol. []

ANone: The compound exhibits characteristic spectroscopic features in various techniques:

- IR spectroscopy: Strong absorption bands are observed due to the presence of hydroxyl (O-H), aldehyde (C=O), and nitro (NO2) functional groups. [, ]

- NMR spectroscopy: 1H and 13C NMR spectra provide information about the number and types of protons and carbons, respectively, confirming the structure. [, ]

- UV-Vis spectroscopy: Characteristic absorption bands are observed due to the conjugated pi-electron system in the molecule. [, ]

A: Yes, molybdenum complexes coordinated with an aroyl hydrazone-type ligand derived from this compound and benzhydrazide show promising catalytic activity. [] These complexes demonstrate potential in the epoxidation of cyclooctene and the oxidation of linalool. []

A: Yes, molecular docking studies have been performed to investigate the interaction of HNB derivatives with biological targets, such as enzymes. [, , ] These studies provide insights into binding modes and potential mechanisms of action. Additionally, DFT and TD-DFT calculations were used to analyze the structural and electronic properties of HNB-containing metal complexes. []

A: The presence of both a phenolic OH-group ortho to the aldehyde and an electron-withdrawing group in position 3 or 5 of the aromatic ring are crucial for inhibitory activity. [] Modifying these features significantly impacts their ability to inhibit the G6Pase system.

A: The "ortho effect" refers to the unique fragmentation pattern observed in mass spectrometry when a substituent is present ortho to the hydrazone moiety. [] This effect allows for the differentiation of structural isomers in compounds like 3 and 4, and 8 and 9, derived from differently substituted salicylaldehydes. []

A: Substituting pyridoxal with this compound in the reaction with L-cystine creates a more stable compound. [] This modified compound maintains its fungicidal activity even after extended storage in the dark. []

A: Yes, certain metal complexes incorporating this compound derivatives demonstrate in vitro antimicrobial activity. [, ] Notably, nickel (II) and copper (II) complexes exhibit broad-spectrum activity against various bacterial strains. []

A: While the provided research primarily focuses on in vitro studies, some findings suggest potential in vivo applications. For example, the fungicidal activity of the compound formed from L-cystine and this compound indicates potential for further investigation as an antifungal agent. []

ANone: A range of techniques are employed, including:

- Elemental analysis: Determines the percentage composition of elements within the compound. [, , , ]

- Infrared spectroscopy (IR): Identifies functional groups present in the molecule through their characteristic vibrations. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, , , ]

- UV-Vis spectroscopy: Investigates the absorption and transmission of ultraviolet-visible light by the compound, providing information on electronic transitions. [, , , ]

- Mass spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identification. [, ]

- X-ray crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.